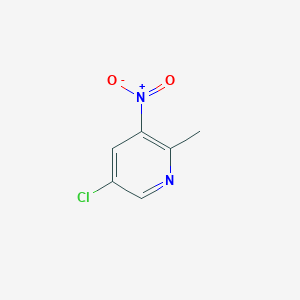

5-Chloro-2-methyl-3-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

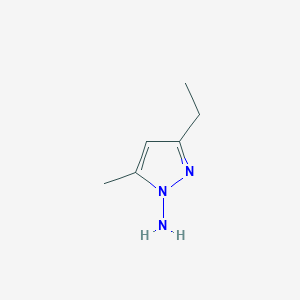

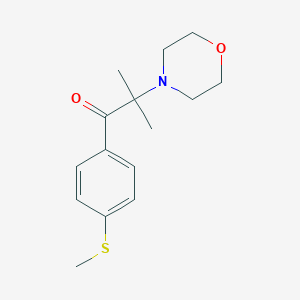

Synthesis of Anticancer Intermediates

5-Chloro-2-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of compounds with potential anticancer properties. A notable example includes the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important precursor for small molecule anticancer drugs. This synthesis demonstrates a high yield method, achieving up to 92% efficiency over multiple steps, highlighting the compound's significance in medicinal chemistry research (Zhang, Lai, Feng, & Xu, 2019).

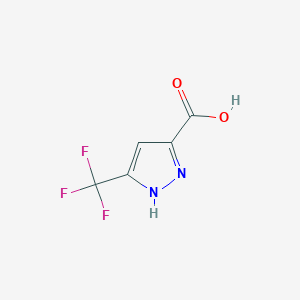

Structural and Spectroscopic Analysis

The compound has been the subject of various structural and spectroscopic analyses to understand its properties better. Studies have included X-ray analysis, infrared, NMR, and electronic spectroscopy, alongside investigations into its optical properties through UV–vis absorption and fluorescence spectroscopy. Such analyses provide insights into the molecular structure, stability, and reactivity, essential for designing new pharmaceuticals and materials (Jukić, Cetina, Halambek, & Ugarković, 2010).

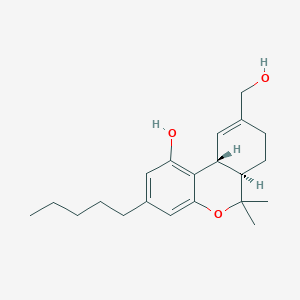

Advanced Material Research

Research into this compound derivatives has extended to materials science, investigating their potential in creating advanced materials. Studies on their molecular structures, vibrational wavenumbers, and electronic properties using density functional theory (DFT) provide valuable information on their applicability in non-linear optics, sensors, and other high-tech applications. Such investigations underscore the versatility and importance of this compound in developing new materials with specialized properties (Velraj, Soundharam, & Sridevi, 2015).

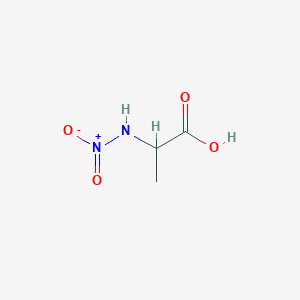

Chemical Reactivity and Mechanisms

This compound's reactivity has been explored through various chemical reactions, including nucleophilic substitutions and ring-opening reactions. Understanding these reactions and the mechanisms behind them is crucial for synthetic chemistry, allowing for the development of new synthetic pathways and the creation of novel compounds. Research in this area has led to insights into substituting patterns, regioselectivity, and the conditions favoring specific outcomes, facilitating the targeted synthesis of complex molecules (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Safety and Hazards

5-Chloro-2-methyl-3-nitropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Direcciones Futuras

5-Chloro-2-methyl-3-nitropyridine is an important intermediate in the synthesis of various compounds. It is used in laboratory research and development processes and chemical production processes . Future research may focus on exploring new synthesis methods, improving the yield and purity of the compound, and investigating its potential applications in various fields.

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 5-chloro-2-methyl-3-nitropyridine belongs, are known to interact with various biological targets .

Mode of Action

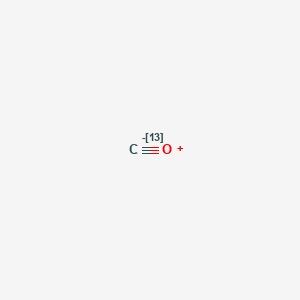

The mode of action of this compound involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

It’s known that nitropyridines can be involved in various chemical reactions, leading to the synthesis of different compounds .

Pharmacokinetics

The safety data sheet indicates that it may cause respiratory irritation, suggesting that it can be absorbed and distributed in the body .

Result of Action

Given its chemical structure and reactivity, it can be inferred that it may participate in various chemical reactions, leading to the synthesis of different compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the safety data sheet suggests that it should be stored in a well-ventilated place and kept tightly closed . This indicates that exposure to air and moisture may affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

It is known to be used as a biochemical reagent, suggesting that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Given its use as a biochemical reagent, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-chloro-2-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGWUTXWBGOPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631009 |

Source

|

| Record name | 5-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-93-5 |

Source

|

| Record name | 5-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)